5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often include the use of aldehydes and N-hydroximidoyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of eco-friendly and cost-effective methods to minimize waste and reduce production costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium periodate (NaIO4).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions on the isoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like NaIO4, and reducing agents like LiAlH4. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione include other isoxazole derivatives, such as:
- 3-(furan-2-carbonyl)-5-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of the 3-methylphenyl and 2-phenyl groups, along with the propyl chain, imparts distinct properties that differentiate it from other isoxazole derivatives .
Properties
CAS No. |
1005188-34-0 |
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Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C21H22N2O3/c1-3-8-17-18-19(26-23(17)15-10-5-4-6-11-15)21(25)22(20(18)24)16-12-7-9-14(2)13-16/h4-7,9-13,17-19H,3,8H2,1-2H3 |
InChI Key |
FKHMQZHODLLQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)N(C2=O)C3=CC=CC(=C3)C)ON1C4=CC=CC=C4 |
solubility |
51.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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